
(3Z)-3-(hydroxymethylidene)-6-phenylpiperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-3-(ヒドロキシメチリデン)-6-フェニルピペラジン-2,5-ジオンは、ピペラジン環にヒドロキシメチリデン基とフェニル基が置換されたユニークな構造を持つ化学化合物です。
準備方法
合成経路と反応条件
(3Z)-3-(ヒドロキシメチリデン)-6-フェニルピペラジン-2,5-ジオンの合成は、通常、適切な出発物質を制御された条件下で反応させることから始まります。一般的な方法の1つは、触媒の存在下でピペラジン誘導体とヒドロキシメチリデン前駆体を縮合させることです。温度、溶媒、反応時間などの反応条件は、目的の生成物の高収率と純度を達成するために最適化されます。
工業生産方法
この化合物の工業生産には、ラボ環境と同じ反応条件を使用しますが、スケーラビリティのために最適化されたパラメータを用いた大規模合成が含まれる場合があります。連続フローリアクターと自動化システムの使用は、生産プロセスの効率と一貫性を向上させることができます。
化学反応の分析
反応の種類
(3Z)-3-(ヒドロキシメチリデン)-6-フェニルピペラジン-2,5-ジオンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: ヒドロキシメチリデン基は酸化されて対応するアルデヒドまたはカルボン酸誘導体を形成する可能性があります。
還元: 化合物の還元は、ヒドロキシルまたはアルキル誘導体の形成につながる可能性があります。
置換: フェニル基は、求電子置換反応または求核置換反応を起こし、様々な置換誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: ハロゲン (Cl₂, Br₂) や求核剤 (NH₃, OH⁻) などの試薬は、適切な条件下で使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はアルデヒドまたはカルボン酸を生成する可能性があり、還元はアルコールまたはアルカンを生成する可能性があります。
科学研究への応用
(3Z)-3-(ヒドロキシメチリデン)-6-フェニルピペラジン-2,5-ジオンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および様々な有機反応における試薬として使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、その潜在的な生物活性について研究されています。
医学: 様々な疾患に対する治療剤としての可能性を探求する研究が進行中です。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
(3Z)-3-(hydroxymethylidene)-6-phenylpiperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
(3Z)-3-(ヒドロキシメチリデン)-6-フェニルピペラジン-2,5-ジオンの作用機序は、特定の分子標的と経路との相互作用に関与しています。ヒドロキシメチリデン基は、生物分子と水素結合を形成することができ、フェニル基は疎水性相互作用に関与することができます。これらの相互作用は、酵素、受容体、または他のタンパク質の活性を調節し、様々な生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
(3Z)-3-(ヒドロキシメチリデン)-6-メチルピペラジン-2,5-ジオン: フェニル基の代わりにメチル基を持つ類似構造。
(3Z)-3-(ヒドロキシメチリデン)-6-エチルピペラジン-2,5-ジオン: フェニル基の代わりにエチル基を持つ類似構造。
独自性
(3Z)-3-(ヒドロキシメチリデン)-6-フェニルピペラジン-2,5-ジオンにフェニル基が存在することで、その類似体と比較して、ユニークな化学的および生物学的特性が与えられます。フェニル基は、化合物の安定性、溶解性、特定の生物学的標的との相互作用能力を向上させることができ、研究開発にとって貴重な化合物となっています。
特性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
(3Z)-3-(hydroxymethylidene)-6-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C11H10N2O3/c14-6-8-10(15)13-9(11(16)12-8)7-4-2-1-3-5-7/h1-6,9,14H,(H,12,16)(H,13,15)/b8-6- |
InChIキー |
WSNUQNLXONWSFX-VURMDHGXSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2C(=O)N/C(=C\O)/C(=O)N2 |
正規SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=CO)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


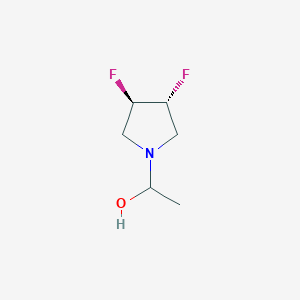


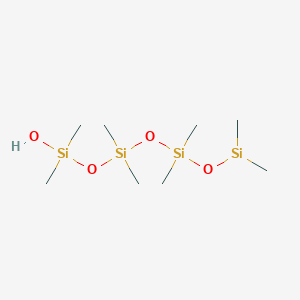
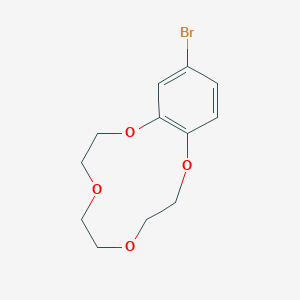
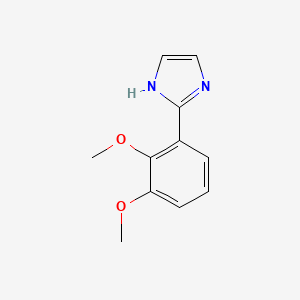


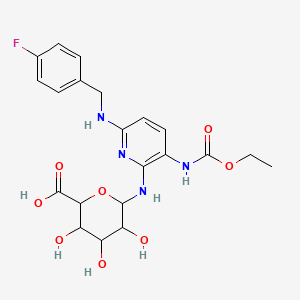
![Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate](/img/structure/B12285095.png)
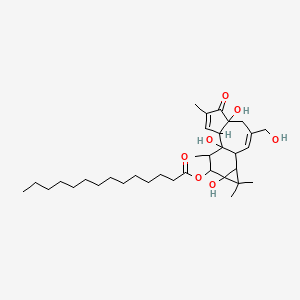


![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B12285122.png)
